![molecular formula C18H13BrN2O3 B2995755 (2Z)-2-[(4-acetylphenyl)imino]-6-bromo-2H-chromene-3-carboxamide CAS No. 329195-41-7](/img/structure/B2995755.png)
(2Z)-2-[(4-acetylphenyl)imino]-6-bromo-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-2-[(4-acetylphenyl)imino]-6-bromo-2H-chromene-3-carboxamide, also known as BRAC, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential pharmacological properties. The compound belongs to the class of chromene derivatives, which are known for their diverse biological activities. BRAC has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties, making it a promising candidate for the development of new drugs.
Mecanismo De Acción
The mechanism of action of (2Z)-2-[(4-acetylphenyl)imino]-6-bromo-2H-chromene-3-carboxamide is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. It also induces apoptosis by activating caspase-3 and caspase-9, which are key enzymes involved in the apoptotic pathway. Furthermore, (2Z)-2-[(4-acetylphenyl)imino]-6-bromo-2H-chromene-3-carboxamide has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription.
Biochemical and Physiological Effects:
(2Z)-2-[(4-acetylphenyl)imino]-6-bromo-2H-chromene-3-carboxamide has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines in vitro and in vivo, indicating its potential as an anti-inflammatory agent. It also induces apoptosis in cancer cells, leading to their death. Additionally, (2Z)-2-[(4-acetylphenyl)imino]-6-bromo-2H-chromene-3-carboxamide has been found to inhibit the growth of bacterial strains, suggesting its potential as an anti-microbial agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (2Z)-2-[(4-acetylphenyl)imino]-6-bromo-2H-chromene-3-carboxamide in lab experiments is its diverse pharmacological properties. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities, making it a versatile compound for drug development. Additionally, the synthesis of (2Z)-2-[(4-acetylphenyl)imino]-6-bromo-2H-chromene-3-carboxamide is relatively straightforward and can be carried out using simple laboratory equipment. However, one of the limitations of using (2Z)-2-[(4-acetylphenyl)imino]-6-bromo-2H-chromene-3-carboxamide in lab experiments is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for the research and development of (2Z)-2-[(4-acetylphenyl)imino]-6-bromo-2H-chromene-3-carboxamide. One potential direction is the optimization of its pharmacological properties by modifying its chemical structure. This could lead to the development of more potent and selective compounds for specific therapeutic applications. Another direction is the evaluation of its safety and toxicity profiles in animal models, which is necessary for the development of new drugs. Additionally, the potential use of (2Z)-2-[(4-acetylphenyl)imino]-6-bromo-2H-chromene-3-carboxamide as a diagnostic tool for cancer and other diseases could be explored.
Métodos De Síntesis
The synthesis of (2Z)-2-[(4-acetylphenyl)imino]-6-bromo-2H-chromene-3-carboxamide involves the reaction of 6-bromo-2H-chromene-3-carboxylic acid with 4-acetyl aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction takes place under reflux conditions in an organic solvent such as dichloromethane or dimethylformamide (DMF). The product is then purified by column chromatography to obtain the desired compound in high yield and purity.
Aplicaciones Científicas De Investigación
(2Z)-2-[(4-acetylphenyl)imino]-6-bromo-2H-chromene-3-carboxamide has been extensively studied for its pharmacological properties and has shown promising results in various scientific research applications. It has been found to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It also has anti-cancer activity by inducing apoptosis and inhibiting the proliferation of cancer cells. Additionally, (2Z)-2-[(4-acetylphenyl)imino]-6-bromo-2H-chromene-3-carboxamide has shown anti-microbial activity against various bacterial strains, including MRSA and E. coli.
Propiedades
IUPAC Name |
2-(4-acetylphenyl)imino-6-bromochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN2O3/c1-10(22)11-2-5-14(6-3-11)21-18-15(17(20)23)9-12-8-13(19)4-7-16(12)24-18/h2-9H,1H3,(H2,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZGUQLVJCBSEMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N=C2C(=CC3=C(O2)C=CC(=C3)Br)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-[(4-acetylphenyl)imino]-6-bromo-2H-chromene-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

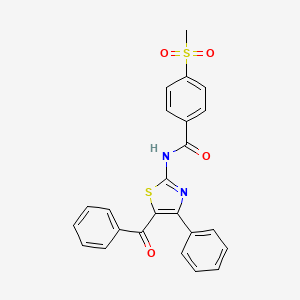
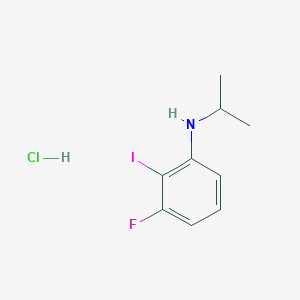
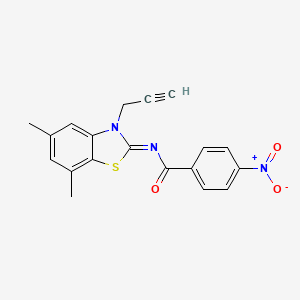
![Endo-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B2995676.png)
![N-(3-methylbutyl)-4-oxo-4-pyrrolo[1,2-a]quinoxalin-5(4H)-ylbutanamide](/img/structure/B2995678.png)

![2-((2-Chlorobenzyl)thio)-7-(4-isopropylphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2995680.png)
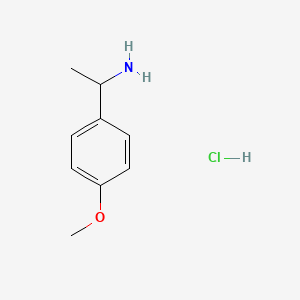
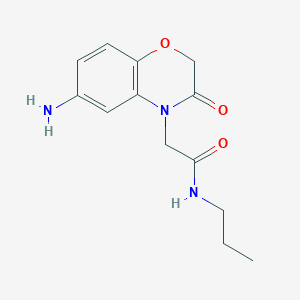
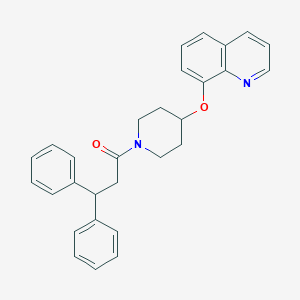
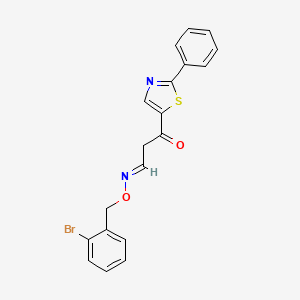
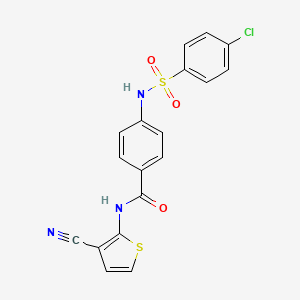

![6-methyl-3-(phenylamino)-[1,2,4]triazolo[3,4-c][1,2,4]triazin-5(1H)-one](/img/structure/B2995693.png)